3,5-Dimethylfuran-2(3H)-one
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Overview
Description
. It is a furan derivative and is characterized by its furanone ring structure with two methyl groups attached at the 3rd and 5th positions. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylfuran-2(3H)-one can be achieved through various methods. One common synthetic route involves the cyclization of 3,5-dimethyl-4-hydroxy-2-pentanone under acidic conditions . Another method includes the oxidation of 3,5-dimethyl-2-furanmethanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3,5-dimethyl-2-furanone. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethyl-2-furanone using oxidizing agents like potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the furanone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3,5-Dimethyl-2-furanone.
Reduction: 3,5-Dimethyl-2-furanmethanol.
Substitution: Substituted furanone derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Dimethylfuran-2(3H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .
Comparison with Similar Compounds
3,5-Dimethylfuran-2(3H)-one can be compared with other similar compounds such as:
2,3-Dihydro-5-methylfuran: This compound has a similar furan ring structure but lacks the carbonyl group present in this compound.
2,5-Dihydro-3,5-dimethyl-2-furanone: This compound is an isomer of this compound with a different arrangement of the furanone ring.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a carbonyl group in the furanone ring. This structural uniqueness contributes to its distinct chemical properties and applications .
Properties
CAS No. |
3740-58-7 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,5-dimethyl-3H-furan-2-one |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3-4H,1-2H3 |
InChI Key |
QHAFLRJSQVBCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OC1=O)C |
Origin of Product |
United States |
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